molecular formula C18H21N3O4 B4486818 N-(2H-1,3-Benzodioxol-5-YL)-2-(5-propyl-1,2-oxazol-3-YL)pyrrolidine-1-carboxamide

N-(2H-1,3-Benzodioxol-5-YL)-2-(5-propyl-1,2-oxazol-3-YL)pyrrolidine-1-carboxamide

Cat. No.: B4486818
M. Wt: 343.4 g/mol
InChI Key: ARCYOWXLYFMYSO-UHFFFAOYSA-N
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Description

N-(2H-1,3-Benzodioxol-5-YL)-2-(5-propyl-1,2-oxazol-3-YL)pyrrolidine-1-carboxamide is a complex organic compound that features a benzodioxole ring, an oxazole ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-Benzodioxol-5-YL)-2-(5-propyl-1,2-oxazol-3-YL)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole and oxazole intermediates, followed by their coupling with a pyrrolidine derivative. Common reaction conditions include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions or continuous flow processes. The use of automated reactors and precise control of reaction parameters would be essential to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-Benzodioxol-5-YL)-2-(5-propyl-1,2-oxazol-3-YL)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce new functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, N-(2H-1,3-Benzodioxol-5-YL)-2-(5-propyl-1,2-oxazol-3-YL)pyrrolidine-1-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity. Researchers may investigate its interactions with various biomolecules and its effects on cellular processes.

Medicine

In medicinal chemistry, the compound could be explored for its potential as a therapeutic agent. Its structure suggests it may interact with specific molecular targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound may be used in the production of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2H-1,3-Benzodioxol-5-YL)-2-(5-propyl-1,2-oxazol-3-YL)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2H-1,3-Benzodioxol-5-YL)-2-(5-propyl-1,2-oxazol-3-YL)pyrrolidine-1-carboxamide include other benzodioxole, oxazole, and pyrrolidine derivatives. Examples include:

  • N-(2H-1,3-Benzodioxol-5-YL)-2-(5-methyl-1,2-oxazol-3-YL)pyrrolidine-1-carboxamide
  • N-(2H-1,3-Benzodioxol-5-YL)-2-(5-ethyl-1,2-oxazol-3-YL)pyrrolidine-1-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures. This unique arrangement may confer distinct chemical and biological properties, making it a compound of interest for further research and development.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(5-propyl-1,2-oxazol-3-yl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-2-4-13-10-14(20-25-13)15-5-3-8-21(15)18(22)19-12-6-7-16-17(9-12)24-11-23-16/h6-7,9-10,15H,2-5,8,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARCYOWXLYFMYSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=NO1)C2CCCN2C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2H-1,3-Benzodioxol-5-YL)-2-(5-propyl-1,2-oxazol-3-YL)pyrrolidine-1-carboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(2H-1,3-Benzodioxol-5-YL)-2-(5-propyl-1,2-oxazol-3-YL)pyrrolidine-1-carboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(2H-1,3-Benzodioxol-5-YL)-2-(5-propyl-1,2-oxazol-3-YL)pyrrolidine-1-carboxamide
Reactant of Route 4
N-(2H-1,3-Benzodioxol-5-YL)-2-(5-propyl-1,2-oxazol-3-YL)pyrrolidine-1-carboxamide
Reactant of Route 5
N-(2H-1,3-Benzodioxol-5-YL)-2-(5-propyl-1,2-oxazol-3-YL)pyrrolidine-1-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(2H-1,3-Benzodioxol-5-YL)-2-(5-propyl-1,2-oxazol-3-YL)pyrrolidine-1-carboxamide

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